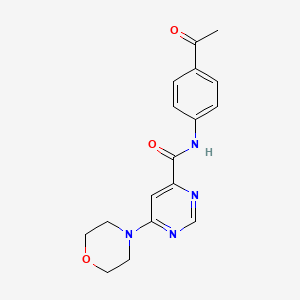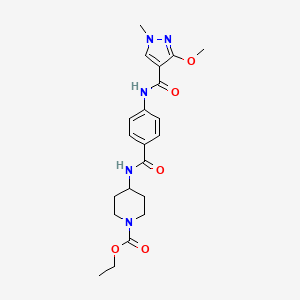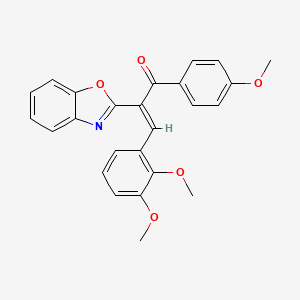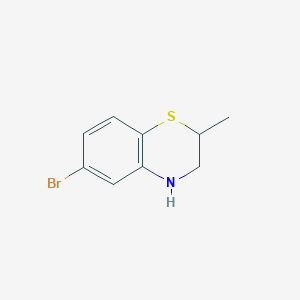![molecular formula C15H17BrFN3O2S B2835927 6-bromo-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]pyridine-3-sulfonamide CAS No. 1808845-56-8](/img/structure/B2835927.png)
6-bromo-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]pyridine-3-sulfonamide is a synthetic organic compound characterized by its unique structural features, including a bromine atom, a dimethylamino group, a fluorophenyl group, and a pyridine sulfonamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated pyridine with a suitable sulfonyl chloride in the presence of a base such as triethylamine.
Dimethylamino Group Introduction: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.
Fluorophenyl Group Addition: The final step involves the coupling of the fluorophenyl group to the intermediate compound, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of its functional groups.
Coupling Reactions: The presence of the bromine atom makes it suitable for cross-coupling reactions like Suzuki-Miyaura, which can introduce various aryl or alkyl groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate (K2CO3), are typical for Suzuki-Miyaura couplings.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce a wide range of biaryl compounds.
Scientific Research Applications
6-bromo-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]pyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It serves as a tool compound in chemical biology to probe cellular pathways and mechanisms.
Industrial Applications: Its derivatives may be used in the development of new materials or as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-bromo-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific biological context and the target’s nature.
Comparison with Similar Compounds
Similar Compounds
6-bromo-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]pyridine-3-sulfonamide: Similar structure but with a different position of the fluorine atom.
6-chloro-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]pyridine-3-sulfonamide: Chlorine instead of bromine.
6-bromo-N-[2-(methylamino)-2-(3-fluorophenyl)ethyl]pyridine-3-sulfonamide: Methylamino group instead of dimethylamino.
Uniqueness
The uniqueness of 6-bromo-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]pyridine-3-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications and potential therapeutic development.
Properties
IUPAC Name |
6-bromo-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrFN3O2S/c1-20(2)14(11-4-3-5-12(17)8-11)10-19-23(21,22)13-6-7-15(16)18-9-13/h3-9,14,19H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXCJVMKMBIUGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CN=C(C=C1)Br)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[4-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2835846.png)


![N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzamide](/img/structure/B2835849.png)
![3-allyl-8-(4-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2835852.png)
![2-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B2835853.png)

![2-cyano-3-(1-methyl-1H-imidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2835857.png)
![1-[(4-Sulfamoylphenyl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2835859.png)

![N-[(1-hydroxycyclopentyl)methyl]-3-methoxybenzamide](/img/structure/B2835861.png)

![2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2835864.png)

